molecular formula C19H21N3O4S B2970061 ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-62-2

ethyl 3-carbamoyl-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2970061
CAS RN: 864925-62-2
M. Wt: 387.45
InChI Key: NMBPVDWVYWSVAD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of these heterocyclic rings can contribute to the compound’s reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of double bonds in the rings. The carbamoyl, benzamido, and carboxylate groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the functional groups present. For example, the carbamoyl and carboxylate groups could undergo hydrolysis, and the thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it is likely to have a relatively high melting point due to the presence of polar functional groups that can form intermolecular hydrogen bonds .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, related to the compound , is used as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This leads to the synthesis of highly functionalized tetrahydropyridines, demonstrating the compound's utility in creating complex and valuable chemical structures (Zhu, Lan, & Kwon, 2003).

Formation of Thieno[3,4-d]pyrimidines

The reactions of similar compounds with 1,3-dicarbonyl compounds are studied, leading to the formation of thieno[3,4-d]pyrimidines. This illustrates the compound's role in synthesizing pyrimidine derivatives, which are important in various chemical processes (Ryndina et al., 2002).

Heterocyclic Synthesis and Reactivity

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, closely related to the compound , are prepared and reacted with various reagents to yield pyran, pyridine, and pyridazine derivatives. This shows the compound's versatility in heterocyclic chemistry (Mohareb et al., 2004).

Antibacterial and Antioxidant Properties

Novel benzothiazole-containing derivatives synthesized from related compounds have been screened for antibacterial and antioxidant activities, suggesting potential biomedical applications (Bhoi et al., 2016).

Complexation in Dye Synthesis

The compound and its derivatives have been utilized in the synthesis of disperse dyes, particularly in complexation with metals like Cu, Co, and Zn, indicating applications in textile and material sciences (Abolude et al., 2021).

Polyfunctionalized Pyrroles and Thiophenes

1-Thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, derived from similar compounds, have shown potential in the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, highlighting the compound's significance in advanced organic synthesis (Cheng, Peng, & Li, 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been found to have various biological activities, including acting as GABA A receptor agonists .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, their physical and chemical properties, and their potential biological activities. This could include testing the compound in biological assays to determine its activity against various targets .

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-26-19(25)22-9-8-13-14(10-22)27-18(15(13)16(20)23)21-17(24)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBPVDWVYWSVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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